3-Methyl-1-(thiophen-2-yl)butan-1-one
Overview
Description
3-Methyl-1-(thiophen-2-yl)butan-1-one is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidative Annulation in Organic Synthesis
A study conducted by Zhang et al. (2017) utilized 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which are structurally related to 3-Methyl-1-(thiophen-2-yl)butan-1-one, in photoinduced direct oxidative annulation. This process yielded polyheterocyclic compounds without needing transition metals or oxidants, demonstrating its utility in organic synthesis (Zhang et al., 2017).
DNA Binding and Molecular Complexes
Naskar et al. (2017) reported the synthesis of a trinuclear copper(II) complex using a ligand structurally similar to this compound. This research highlighted its potential for DNA binding and molecular complex formation (Naskar et al., 2017).
Electrochemical Polymerization and Capacitance
Mo et al. (2015) investigated the electrochemical polymerization of 2-(thiophen-2-yl)furan, a compound related to this compound. Their study showed its application in enhancing the specific capacitance of polymers, indicating its relevance in electrochemistry and materials science (Mo et al., 2015).
Antimicrobial Activity
Patel et al. (2017) synthesized derivatives of (E)-3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one, which is structurally analogous to this compound, and evaluated their antibacterial and antifungal activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Patel et al., 2017).
Molecular Association and Solubility Enhancement
Devine et al. (2020) explored the molecular association involving a compound similar to this compound, showing how it can be used to enhance solubility in pharmaceutical applications (Devine et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-1-thiophen-2-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNIWPZCGICRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457534 | |
Record name | 3-methyl-1-(thiophen-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17616-98-7 | |
Record name | 3-methyl-1-(thiophen-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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